3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VU6036720 (hydrochloride) is a potent and selective inhibitor of heteromeric Kir4.1/5.1 inward rectifier potassium channels. These channels play significant roles in the brain and kidney, regulating cell excitability, hormone secretion, and transepithelial ion transport . VU6036720 was developed through high-throughput screening and chemical optimization to achieve high potency and selectivity .
Preparation Methods
The synthesis of VU6036720 involves multidimensional chemical optimization of a precursor compound, VU0493690 . The synthetic route includes several steps of chemical reactions, such as sulfonamide formation and piperazine ring incorporation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods would likely involve scaling up these reactions under optimized conditions to produce VU6036720 in larger quantities.
Chemical Reactions Analysis
VU6036720 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its activity.
Substitution: Substitution reactions can occur at specific positions on the aromatic rings, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
VU6036720 has several scientific research applications:
Mechanism of Action
VU6036720 inhibits Kir4.1/5.1 channel activity by reducing the channel open-state probability and single-channel current amplitude . It acts as a pore blocker, binding in the ion-conduction pathway of the channel . The compound’s selectivity is attributed to its ability to interact with specific molecular targets and pathways involved in Kir4.1/5.1 channel function .
Comparison with Similar Compounds
VU6036720 is unique in its high potency and selectivity for Kir4.1/5.1 channels compared to other similar compounds. Some similar compounds include:
VU0493690: A precursor to VU6036720 with moderate potency and selectivity.
Kir4.1 inhibitors: Other inhibitors targeting Kir4.1 channels but with lower selectivity and potency.
VU6036720 stands out due to its optimized chemical structure, resulting in superior inhibitory activity and selectivity for Kir4.1/5.1 channels .
Properties
Molecular Formula |
C20H23Cl2FN4O2S |
---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C20H22ClFN4O2S.ClH/c1-15-14-26(20-5-3-2-4-16(20)13-23)11-10-25(15)9-8-24-29(27,28)17-6-7-19(22)18(21)12-17;/h2-7,12,15,24H,8-11,14H2,1H3;1H/t15-;/m0./s1 |
InChI Key |
ZRUTWJFQZLMEBJ-RSAXXLAASA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3C#N.Cl |
Canonical SMILES |
CC1CN(CCN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.